molecular formula C13H21N3 B11801616 N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11801616
M. Wt: 219.33 g/mol
InChI Key: UHBYKHGHGOVTBN-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methylamine group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method involves the alkylation of a piperidine derivative with a pyridine precursor, followed by methylation of the resulting intermediate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs.

Scientific Research Applications

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both piperidine and pyridine rings, along with the methylamine group, allows for diverse chemical reactivity and potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3

InChI Key

UHBYKHGHGOVTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC)N2CCCCC2

Origin of Product

United States

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